2-Nitro-5-thiocyanatobenzoic acid
Overview
Description
2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a highly reactive reagent . It is used to cyanylate proteins and to specifically cleave the amino-terminal peptide bond of cysteine residues . It also acts as an hydratase inhibitor .
Synthesis Analysis
NTCB is a highly reactive reagent that transfers its cyano group rapidly to a nucleophilic thiolate . It has been proposed as a reagent for converting thiol groups in proteins into their S-cyano derivatives .Molecular Structure Analysis
The linear formula of NTCB is O2NC6H3(SCN)CO2H . Its molecular weight is 224.19 .Chemical Reactions Analysis
NTCB selectively modifies cysteine to form S-cyano-cysteine, in which the S–Cβ bond is highly polarized . This bond can trigger E2 elimination to generate dehydroalanine . When cysteine is at the flexible C-terminal end of a protein, the dehydroalanine formation is highly effective .Physical And Chemical Properties Analysis
NTCB has a molecular weight of 224.19 . Its melting point is 156-157 °C .Scientific Research Applications
Protein Analysis and Modification
2-Nitro-5-thiocyanatobenzoic acid (NTCB) is used in protein analysis, specifically for converting thiol groups in proteins into their S-cyano derivatives. This reagent facilitates the formation of both S-cyano derivative and mixed disulfide derivative in proteins, enhancing protein characterization studies (Price, 1976). Furthermore, NTCB has been used to cyanylate and cleave proteins at cysteine residues, although optimizations are necessary for more efficient cleavage (Tang & Speicher, 2004).
Measurement of Hypochlorous Acid Concentrations
In analytical biochemistry, 2-nitro-5-thiocyanatobenzoic acid is used for measuring concentrations of hypochlorous acid, an important oxidant in biological systems. This application is based on the method of preparing stable 2-nitro-5-thiobenzoate for routine measurements (Jeitner, Kalogiannis, & Mathew, 2013).
Synthesis of Heterocyclic Compounds
2-Nitro-5-thiocyanatobenzoic acid plays a role in the synthesis of various heterocyclic compounds. These compounds have potential applications in pharmacology and materials science. For instance, the synthesis of ethanolamine nitro/chloronitrobenzoates, which are studied for their lower toxicity and potential pharmaceutical applications, involves similar nitrobenzoic acid derivatives (Crisan et al., 2017).
Determination of Sulfhydryl Groups
The determination of sulfhydryl groups in biological materials utilizes compounds like 2-nitro-5-thiocyanatobenzoic acid. This process is critical for understanding the structure and function of proteins and enzymes (Ellman, 1959).
Anticonvulsant Activities
Studies on metal complexes involving nitrobenzoic acid derivatives, such as 2-nitro-5-thiocyanatobenzoic acid, have shown potential anticonvulsant activities. These studies explore the unique bonding features and physical properties of these compounds, contributing to the development of new therapeutic agents (D'angelo et al., 2008).
Luminescence Sensitization
Compounds derived from nitrobenzoic acid, like 2-nitro-5-thiocyanatobenzoic acid, have been evaluated as sensitizers for luminescence in Eu(III) and Tb(III) complexes. This application is significant in the field of photophysics and material science, where enhanced luminescence properties are valuable (Viswanathan & Bettencourt-Dias, 2006).
Safety And Hazards
Future Directions
NTCB is used to cyanylate proteins and to specifically cleave the amino-terminal peptide bond of cysteine residues . It also acts as an hydratase inhibitor . It is used in research and development, but not for medicinal or household use .
Relevant Papers One relevant paper discusses the use of NTCB for the site-specific conversion of cysteine in a protein to dehydroalanine . Another paper discusses the identification of alternative products and optimization of NTCB cyanylation and cleavage at cysteine residues .
properties
IUPAC Name |
2-nitro-5-thiocyanatobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUNIMFHIWQQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067543 | |
Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-thiocyanatobenzoic acid | |
CAS RN |
30211-77-9 | |
Record name | 2-Nitro-5-thiocyanatobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30211-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-5-thiocyanobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030211779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-5-thiocyanatobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITRO-5-THIOCYANOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5VCA1GS5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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